molecular formula C5H16ClNSi B2619958 Methyl[(trimethylsilyl)methyl]amine hydrochloride CAS No. 18135-32-5

Methyl[(trimethylsilyl)methyl]amine hydrochloride

Cat. No.: B2619958
CAS No.: 18135-32-5
M. Wt: 153.73
InChI Key: HQYSMPLJSVPXNC-UHFFFAOYSA-N
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Description

Methyl[(trimethylsilyl)methyl]amine hydrochloride is an organic compound with the molecular formula C5H16ClNSi. It is a derivative of amine, where a methyl group is bonded to a trimethylsilyl group, and the compound is stabilized as a hydrochloride salt. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(trimethylsilyl)methyl]amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of trimethylsilylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl[(trimethylsilyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as halides or other nucleophiles can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trimethylsilyl group yields the corresponding alcohol, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

Methyl[(trimethylsilyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products.

Mechanism of Action

The mechanism of action of Methyl[(trimethylsilyl)methyl]amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and can be used as a protecting group in synthesis. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize intermediates and transition states in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylmethylamine: Similar structure but without the hydrochloride salt.

    Trimethylsilyl chloride: Used in similar substitution reactions but lacks the amine group.

    Tetramethylsilane: Used as a reference compound in NMR spectroscopy.

Uniqueness

Methyl[(trimethylsilyl)methyl]amine hydrochloride is unique due to its combination of a trimethylsilyl group with an amine, providing both nucleophilic and electrophilic reactivity. This makes it a versatile reagent in organic synthesis and other applications.

Properties

IUPAC Name

N-methyl-1-trimethylsilylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi.ClH/c1-6-5-7(2,3)4;/h6H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYSMPLJSVPXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC[Si](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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